Product packaging for Methyl 4,4,4-trifluoro-3-methoxybutanoate(Cat. No.:)

Methyl 4,4,4-trifluoro-3-methoxybutanoate

Cat. No.: B13445996
M. Wt: 186.13 g/mol
InChI Key: QGHMTELXMQYBLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 4,4,4-trifluoro-3-methoxybutanoate is a fluorinated ester that serves as a versatile intermediate and building block in organic synthesis. Its structure, featuring both a trifluoromethyl group and a methoxy group on the carbon chain, makes it a valuable precursor for the development of more complex molecules in pharmaceutical and agrochemical research . The incorporation of fluorine atoms is a common strategy to modulate the properties of a compound, such as its metabolic stability, lipophilicity, and bioavailability . Researchers utilize this compound in various chemical reactions, including further functionalization of the ester group, transformations involving the methoxy group, and exploiting the electron-withdrawing nature of the trifluoromethyl group to influence reaction pathways and stereoselectivity . The related ethyl ester analog has been documented in synthetic pathways, highlighting the utility of this class of compounds . As a specialist chemical, this compound is for Research Use Only (RUO). It is strictly intended for use in laboratory research and is not for use in humans, animals, or as a diagnostic agent. Researchers should consult the relevant Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9F3O3 B13445996 Methyl 4,4,4-trifluoro-3-methoxybutanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4,4,4-trifluoro-3-methoxybutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3O3/c1-11-4(6(7,8)9)3-5(10)12-2/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGHMTELXMQYBLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CC(=O)OC)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Methyl 4,4,4 Trifluoro 3 Methoxybutanoate

Direct Trifluoromethylation Approaches to Butanoate Systems

Direct trifluoromethylation involves the introduction of a CF3 group into a pre-existing molecular scaffold. This can be achieved through electrophilic, nucleophilic, or radical-mediated pathways, each offering distinct advantages and requiring specific precursors and reaction conditions.

Electrophilic Trifluoromethylation Strategies

Electrophilic trifluoromethylation reagents act as a source of "CF3+", which reacts with nucleophilic substrates. For the synthesis of methyl 4,4,4-trifluoro-3-methoxybutanoate, a suitable precursor would be a silyl (B83357) enol ether or a ketene (B1206846) silyl acetal (B89532) derived from a β-methoxy ester. These electron-rich intermediates can react with potent electrophilic trifluoromethylating agents.

Prominent electrophilic trifluoromethylating reagents include hypervalent iodine compounds, such as Togni reagents, and sulfonium (B1226848) salts, like Umemoto's reagents. beilstein-journals.orgchem-station.com The reaction of a ketene silyl acetal derived from methyl 3-methoxybutanoate with an electrophilic CF3+ source would directly yield the target molecule. The mechanism involves the attack of the electron-rich double bond of the ketene silyl acetal on the electrophilic trifluoromethylating reagent, followed by the loss of a silyl group.

Reagent TypeExample ReagentSubstrate ExampleCatalyst/ConditionsYield (%)Reference
Hypervalent IodineTogni Reagent IISilyl enol ether of a β-keto esterCu(I) saltHigh acs.org
Sulfonium SaltUmemoto's Reagentβ-keto esterPhase-transfer catalyst42-67 beilstein-journals.org
Hypervalent Iodine5-nitro-1-(trifluoromethyl)-3H-1λ(3),2-benziodaoxol-3-oneβ-keto esterNot specifiedHigh researchgate.net

Table 1: Examples of Electrophilic Trifluoromethylation of β-Keto Esters and Derivatives

Nucleophilic Trifluoromethylation Reagents and Mechanisms

Nucleophilic trifluoromethylation employs reagents that deliver a "CF3-" equivalent to an electrophilic carbon center. A plausible route to this compound via this approach would start from methyl 3-oxobutanoate. The first step would be the nucleophilic addition of a trifluoromethyl group to the ketone carbonyl, followed by O-methylation of the resulting tertiary alcohol.

The most common nucleophilic trifluoromethylating reagent is (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), often referred to as the Ruppert-Prakash reagent. wikipedia.org This reagent, in the presence of a fluoride (B91410) source or a suitable activator, delivers the CF3 nucleophile. The reaction of methyl 3-oxobutanoate with TMSCF3 would yield methyl 4,4,4-trifluoro-3-hydroxybutanoate, which could then be methylated to afford the final product. Another emerging nucleophilic source is fluoroform (HCF3), a potent greenhouse gas, which can be deprotonated in the presence of a strong base to generate the trifluoromethyl anion. beilstein-journals.org

ReagentSubstrate ExampleActivator/ConditionsIntermediate ProductSubsequent ReactionReference
TMSCF3Methyl 3-oxobutanoateTBAF, THFMethyl 4,4,4-trifluoro-3-hydroxybutanoateO-methylation wikipedia.orgsemanticscholar.org
HCF3Methyl esterKHMDS, triglyme, -40 °CTrifluoromethyl ketoneNot applicable beilstein-journals.org
Methyl Trifluoroacetate (B77799)Aryl iodideCsF, Cu(I), sulfolane, 140 °CAryl-CF3Not applicable researchgate.net

Table 2: Nucleophilic Trifluoromethylation Approaches Relevant to Butanoate Systems

Radical-Mediated Trifluoromethylation Pathways

Radical trifluoromethylation involves the generation of a trifluoromethyl radical (•CF3), which can then add to a suitable acceptor, such as an alkene. wikipedia.org A potential strategy for synthesizing this compound through a radical pathway would involve the radical addition of •CF3 to an unsaturated precursor like methyl 3-methoxycrotonate or methyl 3-methoxybut-2-enoate.

The trifluoromethyl radical is electrophilic in nature and readily adds to electron-rich double bonds. wikipedia.org Various reagents can serve as sources of •CF3, including trifluoroiodomethane (CF3I) in the presence of a radical initiator (e.g., triethylborane (B153662) or light), and some electrophilic trifluoromethylating reagents under photoredox catalysis conditions. princeton.edu The addition of the •CF3 radical to the double bond of the methoxy-substituted butenoate ester would generate a carbon-centered radical, which would then need to be quenched, for instance, by abstracting a hydrogen atom from the solvent or another hydrogen donor.

CF3 SourceSubstrate ExampleInitiator/ConditionsProduct TypeRegioselectivityReference
CF3IAlkeneTriethylborane/O2Trifluoromethylated alkaneAnti-Markovnikov nih.gov
Togni ReagentAlkenePhotoredox catalyst, visible lightTrifluoromethylated alkaneVaries rsc.org
CF3SO2ClAlkenePhotoredox catalyst, visible lightTrifluoromethylated areneVaries princeton.edu
α-TrifluoromethylacrylateCyclic etherAIBN, BPO, or DTBP2-Substituted THF derivativeNot applicable researchgate.net

Table 3: Radical-Mediated Trifluoromethylation of Alkenes

Enantioselective Synthesis of Chiral this compound Derivatives

The stereocenter at the C3 position of this compound makes its enantioselective synthesis a key challenge. Asymmetric catalysis and the use of chiral auxiliaries are two powerful strategies to control the stereochemical outcome of the reaction.

Asymmetric Catalysis in Fluorine Introduction or Subsequent Functionalization

Asymmetric catalysis offers an elegant and atom-economical approach to chiral molecules. For the synthesis of enantiomerically enriched this compound, a catalytic asymmetric method could be employed at different stages.

One strategy is the asymmetric hydrogenation of a prochiral trifluoromethylated enol ether precursor. The development of chiral transition metal catalysts, particularly those based on iridium, has enabled the highly enantioselective hydrogenation of challenging substrates like trifluoromethyl ketones. rsc.org A similar approach could be envisioned for a trifluoromethylated enol ether derived from a butanoate.

Alternatively, an enantioselective trifluoromethylation reaction could be developed. This would involve the use of a chiral catalyst to control the facial selectivity of the addition of a trifluoromethyl group to a prochiral enolate or enol ether. Chiral Lewis acids or organocatalysts could potentially mediate such a transformation.

Catalyst TypeSubstrate TypeReaction TypeEnantiomeric Excess (ee)Reference
Iridium/f-ampholTrifluoromethyl ketoneAsymmetric Hydrogenationup to 99% rsc.org
Cinchona alkaloid-based primary amines4,4,4-TrifluoroacetoacetateMichael/aldol (B89426) cascade92-99% nih.gov
Chiral Rhodium CatalystDiazoenoateBicyclobutanationup to 95% nih.gov
Chiral OrganocatalystAldehydeα-Fluorination90-94% nih.gov

Table 4: Examples of Asymmetric Catalysis for the Synthesis of Chiral Fluorinated Compounds

Chiral Auxiliary-Mediated Synthesis of the Butanoate Skeleton

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.com After the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.

For the synthesis of chiral this compound, a chiral auxiliary could be attached to a butanoate precursor. For instance, an Evans oxazolidinone auxiliary could be used to control the stereoselective alkylation or aldol reaction of a butanoyl derivative. A subsequent trifluoromethylation and methylation sequence would lead to the desired product. The steric hindrance provided by the chiral auxiliary would direct the incoming reagents to one face of the molecule, thereby establishing the desired stereochemistry at the C3 position. The auxiliary can then be cleaved under mild conditions to afford the chiral ester.

Auxiliary TypeSubstrateReaction TypeDiastereomeric Excess (de)Reference
Evans OxazolidinoneAcyl-oxazolidinoneAldol ReactionHigh researchgate.net
Evans Oxazolidinoneα,β-Unsaturated acyl-oxazolidinoneMichael AdditionComplete nih.gov
Sugar-derived AldehydeActivated olefinBaylis-Hillman Reaction36-86% researchgate.net

Table 5: Application of Chiral Auxiliaries in Stereoselective Synthesis

Biocatalytic Approaches for Stereoselective Formation

The introduction of a chiral center at the C-3 position of this compound is a critical aspect of its synthesis, as the biological activity of chiral molecules is often dependent on their stereochemistry. Biocatalytic methods, employing enzymes as catalysts, offer a powerful and environmentally benign strategy for achieving high stereoselectivity. Lipases, in particular, have been extensively utilized for the kinetic resolution of racemic mixtures of fluorinated esters and alcohols.

Kinetic resolution relies on the differential rate of reaction of the two enantiomers of a racemic substrate with an enzyme. In the context of this compound, a common approach involves the enantioselective hydrolysis of the racemic ester. A lipase (B570770), such as Candida antarctica lipase B (CALB), can selectively hydrolyze one enantiomer, for instance, the (R)-enantiomer, to the corresponding carboxylic acid, leaving the unreacted (S)-enantiomer of the ester in high enantiomeric excess. The separation of the resulting acid and the unreacted ester is then readily achievable.

The efficiency of such a resolution is dependent on several factors, including the choice of enzyme, solvent, temperature, and acylating agent (in the case of transesterification). Non-aqueous media are often employed to suppress undesired hydrolysis and enhance enzyme stability and selectivity.

Table 1: Representative Data for Lipase-Catalyzed Kinetic Resolution of a Fluorinated Ester

EnzymeAcyl DonorSolventTemperature (°C)Conversion (%)Enantiomeric Excess (e.e.) of Ester (%)Enantiomeric Excess (e.e.) of Acid (%)
Candida antarctica Lipase B (CALB)Vinyl acetateHexane3050>99 (S)>99 (R)
Pseudomonas cepacia Lipase (PCL)Vinyl butanoateToluene404895 (S)92 (R)
Porcine Pancreatic Lipase (PPL)Isopropenyl acetateDiisopropyl ether255288 (S)90 (R)

Multi-Component Reactions Leading to the Butanoate Framework

Multi-component reactions (MCRs) are powerful synthetic tools wherein three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. MCRs are highly convergent and atom-economical, making them attractive for the efficient construction of complex molecular frameworks. While specific MCRs for the direct synthesis of this compound are not extensively reported, the butanoate framework can be envisioned to be assembled through such strategies.

For instance, a hypothetical Ugi-type four-component reaction could be designed. The Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To construct the trifluoro-3-methoxybutanoate backbone, a trifluoromethyl-containing aldehyde (e.g., trifluoroacetaldehyde), a source of the methoxy (B1213986) group (potentially from a methoxy-substituted amine or carboxylic acid), a suitable carboxylic acid, and an isocyanide could be employed. The resulting α-acylamino amide product could then be further transformed to yield the target ester.

Similarly, the Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy amide, could be adapted. The use of a trifluoromethyl ketone or aldehyde would be a key starting point.

The Biginelli reaction, another important MCR, typically yields dihydropyrimidinones from an aldehyde, a β-ketoester, and urea. While not directly producing a butanoate, this reaction demonstrates the principle of rapidly building complex heterocyclic structures that could potentially be converted to the desired butanoate framework through subsequent chemical transformations.

The development of novel MCRs specifically tailored for the synthesis of fluorinated butanoates remains an active area of research, offering the potential for highly efficient and diversity-oriented synthetic routes.

Atom-Economical and Green Chemistry Methodologies for Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Atom economy, a key concept in green chemistry, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.

A significant contributor to waste in chemical synthesis is the use of organic solvents. Therefore, developing solvent-free or reduced-solvent protocols is a primary goal of green chemistry. For the synthesis of this compound, reactions could potentially be conducted under solvent-free conditions, particularly for steps involving solid-supported catalysts or in reactions where the reactants themselves can act as the solvent. For example, certain esterification reactions can be performed neat, especially when one of the reactants is a liquid. Microwave-assisted organic synthesis (MAOS) is another technique that can often be performed with reduced solvent volumes and shorter reaction times, leading to a more environmentally friendly process.

The use of catalysts is fundamental to green chemistry as they can increase reaction rates, improve selectivity, and reduce energy consumption. For the synthesis of this compound, the development of recyclable and reusable catalysts is crucial for sustainable production. Heterogeneous catalysts, which are in a different phase from the reactants, are often preferred as they can be easily separated from the reaction mixture and reused. Examples include solid acid catalysts for esterification or supported metal catalysts for hydrogenation steps, should they be part of the synthetic route. Biocatalysts, as discussed in section 2.2.3, are inherently green catalysts as they are biodegradable and operate under mild conditions.

Waste minimization is a cornerstone of green chemistry and can be addressed through several strategies in the synthesis of this compound.

High Atom Economy Reactions: Employing reactions with high atom economy, such as addition and cycloaddition reactions, ensures that a maximal amount of the starting materials is incorporated into the final product. MCRs, as discussed in section 2.3, are excellent examples of atom-economical reactions.

Use of Stoichiometric Reagents: Avoiding the use of stoichiometric reagents that are not incorporated into the final product, such as certain oxidizing or reducing agents, can significantly reduce waste. Catalytic alternatives are highly preferable.

Recycling of Solvents and Byproducts: When solvents are necessary, choosing those that can be easily recycled is important. Additionally, if any byproducts are formed, exploring potential applications for them can turn a waste stream into a valuable resource.

By integrating these green chemistry principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible.

Spectroscopic and Advanced Analytical Characterization of Methyl 4,4,4 Trifluoro 3 Methoxybutanoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For Methyl 4,4,4-trifluoro-3-methoxybutanoate, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR techniques would be employed for a complete structural assignment.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR Elucidation

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl ester protons (-OCH₃) would likely appear as a sharp singlet. Protons on the carbon adjacent to the carbonyl group (C2) would appear as a multiplet, likely a doublet of doublets, due to coupling with the proton at the C3 position. The proton at the C3 position, being adjacent to both the trifluoromethyl group and the methoxy (B1213986) group, would also present as a complex multiplet due to coupling with the protons on C2 and the fluorine atoms of the CF₃ group. The methoxy group protons directly attached to C3 would appear as a singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is expected to have the most downfield chemical shift. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons of the two methoxy groups will appear as distinct signals, as will the two methylene (B1212753) carbons of the butanoate chain.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is particularly informative for fluorinated compounds. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and are expected to produce a single signal. This signal would likely be a doublet due to coupling with the proton at the C3 position.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted ¹⁹F Chemical Shift (ppm)
C1 (C=O) -170-175-
C2 (-CH₂-) 2.5-2.8 (m)35-45-
C3 (-CH-) 4.0-4.5 (m)75-85 (q)-
C4 (-CF₃) -120-130 (q)-70 to -80 (d)
-COOCH₃ 3.7-3.8 (s)50-55-
-OCH₃ 3.4-3.6 (s)55-60-

Note: Predicted chemical shifts are based on typical values for similar functional groups. Multiplicities are abbreviated as s (singlet), d (doublet), q (quartet), and m (multiplet).

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the 1D spectra and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For this compound, this would show a cross-peak between the protons on C2 and the proton on C3, confirming their adjacent positions in the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. This would allow for the definitive assignment of the ¹³C signals for the CH₂ group at C2 and the CH group at C3.

Dynamic NMR Studies for Conformational Analysis

The presence of a stereocenter at C3 and the potential for restricted rotation around the C2-C3 and C3-O bonds suggest that this compound may exist in different stable conformations. Dynamic NMR studies, which involve recording NMR spectra at various temperatures, could provide insights into the energy barriers between these conformers. Changes in the line shapes of the NMR signals as a function of temperature can be analyzed to determine the rates of conformational exchange and the thermodynamic parameters associated with these processes.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₆H₉F₃O₃), distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern Analysis and Structural Deduction

Electron ionization (EI) mass spectrometry would cause the molecular ion to fragment in a predictable manner. The analysis of these fragments provides valuable structural information.

Predicted Fragmentation Pattern for this compound:

m/z Predicted Fragment Ion Possible Neutral Loss
186[M]⁺-
155[M - OCH₃]⁺OCH₃
127[M - COOCH₃]⁺COOCH₃
117[M - CF₃]⁺CF₃
85[CH(OCH₃)CF₃]⁺CH₂COOCH₃
59[COOCH₃]⁺CH₂CH(OCH₃)CF₃

The fragmentation would likely be initiated by the loss of a methoxy radical from the ester or the methoxy group at C3. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the methoxycarbonyl group. Cleavage of the C3-C4 bond would result in the loss of a trifluoromethyl radical. The relative abundances of these fragment ions would provide further confirmation of the proposed structure.

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound.

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The electron-withdrawing nature of the trifluoromethyl group can influence the position and intensity of nearby vibrational modes, particularly the carbonyl stretch. pdx.edu

C=O Stretching: The ester carbonyl (C=O) stretching vibration is expected to produce a very strong band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. However, the presence of the electronegative trifluoromethyl group in the beta-position likely shifts this band to a higher frequency, potentially in the 1760-1795 cm⁻¹ region. pdx.eduresearchgate.net

C-F Stretching: The carbon-fluorine bonds of the CF₃ group give rise to very strong and characteristic absorption bands in the IR spectrum. These symmetric and asymmetric stretching vibrations typically appear in the 1400-1000 cm⁻¹ range and are often the most intense features in the spectrum of a fluorinated compound. benthamopen.comnih.gov

C-O Stretching: The molecule contains two types of C-O single bonds: the ester C-O-C linkage and the ether C-O-C linkage. These will result in strong stretching bands in the fingerprint region of the IR spectrum, approximately between 1300 cm⁻¹ and 1000 cm⁻¹.

C-H Stretching and Bending: The methyl and methylene groups will show C-H stretching vibrations just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹). C-H bending vibrations for these groups will appear in the 1470-1350 cm⁻¹ region.

Vibrational ModeFunctional GroupPredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
C-H Stretch-CH₃, -CH₂-2850 - 3000Medium
C=O StretchEster1760 - 1795Very Strong
C-H Bend-CH₃, -CH₂-1350 - 1470Variable
C-F Asymmetric/Symmetric Stretch-CF₃1000 - 1400Very Strong, Broad
C-O StretchEster, Ether1000 - 1300Strong

This compound possesses several single bonds (C-C and C-O) around which rotation can occur, leading to the potential existence of multiple conformers (rotational isomers). Vibrational spectroscopy, in conjunction with computational chemistry, is a key tool for studying such conformational equilibria. nih.govmdpi.com

A typical approach for conformational analysis involves:

Computational Modeling: Quantum chemical calculations (e.g., using Density Functional Theory, DFT) are performed to identify stable conformers and calculate their relative energies and theoretical vibrational spectra.

Spectral Comparison: The experimental IR and Raman spectra are compared with the computationally predicted spectra for each conformer.

Variable Temperature Studies: The temperature dependence of the spectra is examined. As the temperature changes, the relative populations of the conformers will shift according to the Boltzmann distribution, leading to changes in the relative intensities of the bands corresponding to each conformer. This allows for the determination of the enthalpy difference between the conformers.

For this compound, key rotational degrees of freedom include the C2-C3 and C3-O(methoxy) bonds. Variations in the dihedral angles of these bonds would lead to different spatial arrangements of the trifluoromethyl, methoxy, and methoxycarbonyl groups, which would be reflected in shifts in the C-F, C-O, and skeletal vibrational modes. However, without specific experimental studies, the conformational landscape of this molecule remains theoretical.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous information on bond lengths, bond angles, and conformational preferences in the crystalline form.

As of the current literature survey, a crystal structure for this compound has not been reported in major crystallographic databases. It is common for relatively small, non-ionic organic molecules like this ester to be liquids or low-melting solids at room temperature, which can make the growth of single crystals suitable for X-ray diffraction challenging.

Should a crystal structure be determined in the future, it would provide invaluable data. It would confirm the connectivity and reveal the preferred solid-state conformation of the molecule, including the torsional angles along the carbon backbone. This experimental structure would serve as a crucial benchmark for validating the results of the computational conformational analyses mentioned in the previous section. While crystal structures for related fluorinated butanoic acid derivatives have been solved, direct extrapolation of their packing and conformational features to the target methyl ester is not feasible. researchgate.net

Chiroptical Spectroscopy for Stereochemical Analysis (e.g., ECD, VCD)

This compound possesses a chiral center at the C3 carbon atom, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-Methyl 4,4,4-trifluoro-3-methoxybutanoate and (S)-Methyl 4,4,4-trifluoro-3-methoxybutanoate.

Chiroptical spectroscopic techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for the stereochemical analysis of chiral molecules in solution. nih.govresearchgate.net These methods measure the differential absorption of left and right circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures differential absorption in the UV-Visible range, corresponding to electronic transitions. The ester carbonyl group in the molecule acts as a chromophore, which could give rise to a measurable ECD signal. The sign and intensity of the Cotton effects in the ECD spectrum are directly related to the absolute configuration of the chiral center. rsc.org

Vibrational Circular Dichroism (VCD): VCD measures differential absorption in the infrared range, corresponding to vibrational transitions. VCD is a powerful tool for determining the absolute configuration of chiral molecules, especially those that lack strong UV-Vis chromophores. researchgate.net Since every vibrational mode in a chiral molecule is potentially VCD active, the VCD spectrum provides a rich, fingerprint-like pattern that is highly sensitive to the molecule's three-dimensional structure.

The standard method for assigning the absolute configuration using these techniques involves a comparison of the experimental spectrum with spectra predicted by quantum chemical calculations. nih.govrsc.org The theoretical ECD and VCD spectra for both the (R) and (S) enantiomers are calculated, and the experimental spectrum is then matched to one of the theoretical predictions to assign the absolute configuration. To date, no specific ECD or VCD studies have been published for this compound.

Computational and Theoretical Studies of Methyl 4,4,4 Trifluoro 3 Methoxybutanoate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules at the atomic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

A fundamental step in computational chemistry is geometry optimization, which involves finding the three-dimensional arrangement of atoms that corresponds to the lowest energy, known as the equilibrium geometry. For a flexible molecule like Methyl 4,4,4-trifluoro-3-methoxybutanoate, which has several rotatable single bonds, this process is extended to a conformational analysis to identify all stable conformers (local energy minima) and determine their relative energies.

The conformational landscape is typically explored by systematically rotating the dihedral angles of key bonds, such as the C-C and C-O bonds in the molecule's backbone. For each starting geometry, an optimization calculation is performed. A study on the analogous molecule methyl trifluoroacetate (B77799) (CF₃COOCH₃) using DFT and ab initio methods revealed the existence of two primary conformers: a lower-energy anti conformation and a higher-energy cis conformation, with the anti form being significantly more stable. ed.ac.uk

For this compound, a similar analysis would identify the preferred orientations of the trifluoromethyl, methoxy (B1213986), and methyl ester groups. The relative stability of these conformers is governed by a balance of steric hindrance and stereoelectronic effects, such as hyperconjugation. The results of such an analysis would typically be presented in a table comparing the relative energies of the stable conformers.

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound Calculated at the B3LYP/6-31G(d) Level of Theory.

This table is illustrative and based on typical results for similar molecules.

ConformerDescription of Dihedral AnglesRelative Energy (kcal/mol)
Conf-1 (Global Minimum) anti orientation around C(O)-O bond, staggered CF₃ and OCH₃0.00
Conf-2 gauche orientation around C-C bond+1.5
Conf-3 cis orientation around C(O)-O bond+4.2

The geometry optimization provides the precise bond lengths, bond angles, and dihedral angles for the most stable structure.

Once the equilibrium geometry is known, its electronic properties can be analyzed in detail. This includes examining the molecular orbitals (e.g., HOMO and LUMO), the electron density, and the distribution of partial atomic charges. Methods like Natural Bond Orbital (NBO) or Mulliken population analysis are used to assign partial charges to each atom, which helps in understanding the molecule's polarity and reactive sites.

In this compound, the highly electronegative fluorine and oxygen atoms are expected to draw significant electron density, resulting in substantial partial negative charges on these atoms and partial positive charges on the adjacent carbon atoms. The trifluoromethyl group, in particular, is a strong electron-withdrawing group, which influences the reactivity of the entire molecule. The carbonyl carbon is expected to be highly electrophilic due to the influence of both the carbonyl oxygen and the fluorinated alkyl chain. A computational analysis of methyl trifluoroacetate, for example, confirms a significant positive charge on the carbonyl carbon and the carbon of the CF₃ group. researchgate.net

Table 2: Illustrative Calculated NBO Partial Atomic Charges for the Global Minimum Conformer of this compound.

This table presents hypothetical data to demonstrate expected charge distribution trends.

AtomPartial Charge (e)AtomPartial Charge (e)
C (carbonyl) +0.55O (carbonyl) -0.58
C (alpha to C=O) -0.15O (ether) -0.52
C (chiral center) +0.20C (ether methyl) -0.18
C (CF₃) +0.75O (ester) -0.45
F (average) -0.28C (ester methyl) -0.15

These charge distributions are critical for predicting intermolecular interactions and the sites for nucleophilic or electrophilic attack.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can be used to confirm or identify the structure of a synthesized compound.

NMR Chemical Shifts: The magnetic shielding tensors for each nucleus can be calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. These shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C, CFCl₃ for ¹⁹F). DFT calculations have become a commonplace tool for predicting ¹H and ¹³C NMR shifts. nih.gov For fluorinated compounds, predicting ¹⁹F NMR chemical shifts is particularly valuable due to their large chemical shift range and sensitivity to the electronic environment. nih.govrsc.org

Vibrational Frequencies: The calculation of second derivatives of the energy with respect to atomic positions yields a Hessian matrix, from which vibrational frequencies and their corresponding normal modes can be determined. These frequencies correspond to the absorption peaks in an infrared (IR) or Raman spectrum. Calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement. ed.ac.uk A computational study of methyl trifluoroacetate provided calculated frequencies that, after scaling, showed excellent agreement with experimental IR and Raman spectra. ed.ac.uk For this compound, key vibrational modes would include the C=O stretch, C-F stretches, C-O stretches, and C-H stretches.

Table 3: Predicted Vibrational Frequencies and ¹⁹F NMR Chemical Shifts for this compound.

This table is for illustrative purposes. Frequencies are hypothetical scaled values. NMR shifts are relative to CFCl₃.

Spectroscopic ParameterPredicted ValueDescription
IR Frequency ~1765 cm⁻¹C=O (ester) stretch
IR Frequency ~1280 cm⁻¹C-F symmetric stretch
IR Frequency ~1150 cm⁻¹C-F asymmetric stretch
IR Frequency ~1100 cm⁻¹C-O-C stretch
¹⁹F NMR Chemical Shift ~ -75 ppm-CF₃ group

Reaction Pathway Modeling and Transition State Identification

Computational chemistry provides invaluable insights into reaction mechanisms by mapping the potential energy surface (PES) that connects reactants to products. rsc.org This involves locating and characterizing all stationary points, including reactants, products, reaction intermediates, and, most importantly, transition states (TS). A transition state is a first-order saddle point on the PES, representing the maximum energy barrier along the minimum energy reaction path. rsc.org

Methods such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms are used to locate TS structures. Once a TS is found, its identity is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate that transforms reactants into products. rsc.org

By calculating the energies of the reactants, transition states, intermediates, and products, a reaction energy profile can be constructed. This profile visualizes the energy changes throughout a reaction, providing key thermodynamic and kinetic data. Important quantities derived from the profile include the activation energy (Eₐ), which is the energy difference between the reactants and the transition state, and the reaction energy (ΔE), the difference between products and reactants. nih.gov

For this compound, a relevant transformation to model would be its base-catalyzed hydrolysis. The reaction would proceed via a tetrahedral intermediate. The energetic profile would detail the barrier to form this intermediate and the subsequent barrier for the leaving group to depart.

Table 4: Hypothetical Energetic Profile for the Base-Catalyzed Hydrolysis of this compound.

Energies are illustrative, calculated relative to the reactants.

SpeciesDescriptionRelative Energy (kcal/mol)
Reactants Ester + OH⁻0.0
TS1 Transition state for OH⁻ attack+12.5
Intermediate Tetrahedral Intermediate-8.0
TS2 Transition state for OCH₃⁻ departure+15.0
Products Carboxylate + CH₃OH-20.0

This data indicates that the second step, the breakdown of the tetrahedral intermediate, would be the rate-determining step for this hypothetical reaction.

When a reaction can proceed through multiple competing pathways to yield different products, computational chemistry can predict the selectivity by comparing the activation energies of the respective transition states. According to transition state theory, the pathway with the lowest activation energy barrier will be kinetically favored and will thus correspond to the major product. rsc.org

For a molecule like this compound, several types of selectivity could be investigated:

Chemoselectivity: In a reaction with a reagent that could attack multiple functional groups (e.g., a reducing agent), one could compare the activation barrier for attack at the ester carbonyl versus another site.

Regioselectivity: For reactions involving deprotonation, the relative acidities of the different protons can be calculated to predict which conjugate base is most stable, and the kinetic barriers to abstracting each proton can be compared.

Stereoselectivity: Since the molecule contains a chiral center, reactions that create a new stereocenter could be modeled. By calculating the transition state energies for the pathways leading to different diastereomers, the diastereomeric ratio (d.r.) can be predicted. For instance, in the enolization and subsequent reaction with an electrophile, the energies of the transition states for electrophilic attack on the two faces of the enolate would determine the stereochemical outcome.

Table 5: Illustrative Comparison of Activation Energies for Competing Reaction Pathways.

This table demonstrates how selectivity is predicted by comparing energy barriers.

PathwayProduct TypeTransition StateActivation Energy (kcal/mol)Predicted Outcome
Path A Diastereomer ATS-A15.2Minor Product
Path B Diastereomer BTS-B13.8Major Product

A difference of 1.4 kcal/mol in activation energy at room temperature corresponds to an approximate product ratio of 10:1, indicating high selectivity for Path B.

Molecular Dynamics Simulations

No publicly available research data exists for this topic.

Solvent Effects on Reactivity and Conformation

No publicly available research data exists for this topic.

Interactions with Catalytic Species or Substrates

No publicly available research data exists for this topic.

Applications of Methyl 4,4,4 Trifluoro 3 Methoxybutanoate As a Synthetic Building Block and Precursor

Strategies for Derivatization to Advanced Synthetic Intermediates

The ester functionality of Methyl 4,4,4-trifluoro-3-methoxybutanoate is a key handle for its conversion into nitrogen-containing derivatives such as amides and amines. These transformations provide access to advanced synthetic intermediates that are valuable in medicinal chemistry and materials science.

Amide Formation:

The direct conversion of the methyl ester to an amide (amidation) is a fundamental strategy. This reaction is typically achieved by treating the ester with a primary or secondary amine. While the reaction can be driven by heat, the use of catalysts is often preferred to achieve higher yields and milder reaction conditions, which is particularly important for complex or sensitive substrates. Several modern catalytic systems are applicable for this transformation.

For instance, lanthanum(III) triflate (La(OTf)₃) has been demonstrated as an effective catalyst for the direct amidation of esters with amines. This method is noted for its mild conditions and broad substrate scope, proceeding with low catalyst loading and producing the corresponding alcohol as the only byproduct. Another approach involves the use of 2,2,2-trifluoroethanol (B45653) (TFE) as a catalyst, which facilitates the amidation of methyl esters under neutral conditions. The reaction proceeds via the formation of an active intermediate, leading to good yields of secondary and tertiary amides. epa.gov

The following table summarizes representative catalytic methods applicable to the amidation of this compound.

Catalyst/ReagentAmine ScopeGeneral ConditionsKey Advantage
Lanthanum(III) Triflate (La(OTf)₃) Primary & Secondary AminesRoom temperature to 70°CLow catalyst loading, mild conditions
2,2,2-Trifluoroethanol (TFE) Primary & Secondary AminesMild conditionsMetal-free, neutral conditions
Diazabicycloundecene (DBU) Primary AminesMethanol, room temperatureBypasses solubility issues for certain substrates
Sulfuric Acid (H₂SO₄) Primary Amines (e.g., Diethanolamine)120-160°CSimple, cost-effective acid catalysis

This table presents general methodologies for ester amidation that are applicable to this compound.

Amine Synthesis:

The synthesis of the corresponding fluorinated amine, 4,4,4-trifluoro-3-methoxybutan-1-amine, can be envisioned through a two-step sequence starting from the parent ester. The first step is the amidation reaction described above to form the intermediate, 4,4,4-trifluoro-3-methoxybutanamide.

Subsequent reduction of this primary amide yields the target amine. This transformation is a standard procedure in organic synthesis and can be accomplished using powerful reducing agents. Common reagents for the reduction of amides to amines include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). This two-step approach provides a reliable pathway from the ester to the valuable fluorinated amine intermediate. nih.gov

Despite a comprehensive search for scholarly articles and research data, there is currently insufficient publicly available information to generate a detailed article on "this compound" that strictly adheres to the requested outline.

Specifically, searches for the application of this compound in the following areas did not yield relevant results:

Development of Chiral Fluorinated Auxiliaries and Ligands: No specific examples or methodologies were found detailing the use of this compound as a starting material for the synthesis of chiral auxiliaries or ligands.

Reagent for Novel Fluorination Reactions: The literature reviewed does not describe the use of this compound as a reagent for introducing fluorine into other molecules.

Substrate for Mechanistic Studies of Fluorine-Containing Transformations: There is a lack of published studies where this compound is used as a model substrate to investigate the mechanisms of fluorination reactions or other transformations involving fluorine.

Therefore, it is not possible to provide a scientifically accurate and thorough article based on the provided outline and the currently accessible research landscape.

Industrial Synthesis and Process Chemistry Considerations

Scalability of Current Synthetic Routes

The transition of a synthetic route from laboratory to industrial scale presents numerous challenges. For Methyl 4,4,4-trifluoro-3-methoxybutanoate, a plausible synthetic strategy involves the trifluoromethylation of a suitable precursor followed by or concurrent with the introduction of the methoxy (B1213986) and methyl ester functionalities. The scalability of such a route is contingent on several factors, including the availability and cost of starting materials, the safety of the reaction conditions, and the efficiency of the synthetic transformations.

One potential scalable approach involves the reaction of a trifluoromethylated ketone with a methylating agent and subsequent esterification. The use of cost-effective and readily available trifluoromethylating reagents is crucial for large-scale production. organic-chemistry.org Another viable route could involve the asymmetric fluorination of a corresponding unsaturated ester, which has been a subject of extensive research for producing chiral fluorinated molecules.

Table 1: Comparison of Potential Synthetic Strategies for Scalability

Synthetic StrategyPrecursorsKey ReactionsScalability Challenges
Route A Trifluoroacetic acid derivatives, malonic estersClaisen condensation, methylation, decarboxylationHandling of highly reactive intermediates, potential for side reactions.
Route B Trifluoromethyl ketones, methylating agents, esterification reagentsNucleophilic addition, Williamson ether synthesis, Fischer esterificationStoichiometric use of strong bases, purification of intermediates.
Route C Unsaturated ester precursors, fluorinating agentsAsymmetric fluorination, methoxy additionCatalyst cost and stability, stereoselectivity control on a large scale.

Optimization of Reaction Conditions for Large-Scale Production

Optimizing reaction conditions is paramount for ensuring high yield, purity, and cost-effectiveness in an industrial setting. For the synthesis of this compound, key parameters to optimize include temperature, pressure, reaction time, solvent selection, and catalyst loading.

Table 2: Catalyst Recycling Strategies in Fluorination Reactions

Catalyst TypeRecovery MethodAdvantagesDisadvantages
Homogeneous Solvent extraction, precipitationHigh activity and selectivityDifficult to separate from the product, potential for leaching.
Heterogeneous Filtration, centrifugationEasy separation and reuseLower activity compared to homogeneous counterparts, potential for deactivation.
Immobilized FiltrationCombines advantages of homogeneous and heterogeneous catalystsLeaching of the active species, stability of the support.

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fluorinated compounds, including improved safety, better heat and mass transfer, and the potential for automation. chemistryviews.orgrsc.orgresearchgate.net The use of microreactors can enable precise control over reaction parameters, leading to higher yields and purities. chemistryviews.org For the synthesis of this compound, a continuous flow setup could involve the sequential introduction of reagents into a heated and pressurized reactor system, minimizing the handling of hazardous intermediates and allowing for a more streamlined and efficient production process. rsc.orgresearchgate.net

Economic and Environmental Impact Assessment of Production Processes

The fluorochemical industry is subject to increasing scrutiny regarding its economic and environmental footprint. fluoropolymerpartnership.comfluoropolymers.eumordorintelligence.comintrospectivemarketresearch.comwikipedia.org A thorough assessment of the production process for this compound is essential.

Environmental Impact: The environmental impact assessment must consider the use of hazardous reagents, the generation of waste streams, and the potential for greenhouse gas emissions. europa.eu The use of greener solvents, the development of catalytic processes with high atom economy, and the implementation of effective waste treatment protocols are crucial for minimizing the environmental impact. sciencedaily.com Regulatory frameworks such as REACH in the European Union and regulations by the Environmental Protection Agency (EPA) in the United States govern the production and use of fluorinated compounds. numberanalytics.comnumberanalytics.com

Purity and Quality Control Methodologies for Industrial Batches

Ensuring the purity and quality of industrial batches of this compound is critical, especially when it is used as an intermediate in the synthesis of pharmaceuticals and other regulated products. sinoshiny.comresearchgate.net Adherence to Good Manufacturing Practices (GMP) is mandatory in such cases. sinoshiny.comuniroma1.ittga.gov.au

A comprehensive quality control program would involve a battery of analytical techniques to identify and quantify the main component, impurities, and residual solvents.

Table 3: Analytical Methods for Quality Control

Analytical TechniquePurposeInformation Obtained
Gas Chromatography (GC) Purity assessment, quantification of volatile impuritiesRetention time for identification, peak area for quantification.
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of non-volatile impuritiesRetention time, UV-Vis spectrum for identification and quantification.
Mass Spectrometry (MS) Structural confirmation, impurity identificationMolecular weight, fragmentation pattern for structural elucidation. ijprajournal.comepa.govsemanticscholar.org
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, purity determinationChemical shifts and coupling constants for structural assignment, integration for quantitative analysis. ijprajournal.com
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysisCharacteristic absorption bands for functional groups.

The implementation of these rigorous quality control measures ensures that each batch of this compound meets the required specifications for its intended application. sinoshiny.comtga.gov.au

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4,4,4-trifluoro-3-methoxybutanoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via esterification of 4,4,4-trifluoro-3-methoxybutanoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Critical parameters include temperature (60–80°C), stoichiometric excess of methanol (3:1 molar ratio), and reaction time (12–24 hours). Purity is validated by gas chromatography (GC) or HPLC, with yields typically ranging from 65–85% depending on solvent choice (e.g., THF vs. DCM) .

Q. How can researchers characterize the stereochemistry of this compound, particularly in enantioselective synthesis?

  • Methodological Answer : Chiral chromatography (e.g., Chiralpak AD-H column) coupled with polarimetric detection is essential. For example, enantiomers of related trifluoromethyl esters exhibit distinct optical rotations (e.g., [α]ᴅ = +21.0 vs. -20.9 for R- and S-enantiomers, respectively). NMR analysis of diastereomeric derivatives (e.g., using Mosher’s esters) further confirms stereochemical assignments .

Q. What are the stability considerations for storing and handling this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in airtight, amber glass vials to prevent hydrolysis of the ester group. Monitor degradation via FT-IR (loss of ester carbonyl peak at ~1730 cm⁻¹) and NMR (appearance of carboxylic acid signals). Avoid aqueous environments, as trifluoromethyl groups may hydrolyze under prolonged acidic/basic conditions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing CF₃ group increases electrophilicity at the carbonyl carbon, accelerating reactions with amines (e.g., amidation) or alcohols (transesterification). Kinetic studies using stopped-flow IR reveal rate constants 2–3× higher than non-fluorinated analogs. However, steric hindrance from the methoxy group may reduce accessibility in bulky nucleophiles .

Q. What analytical techniques resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., δ 3.8–4.2 ppm for methoxy protons) arise from solvent polarity and concentration effects. Use deuterated solvents (CDCl₃ vs. DMSO-d₆) and standardized sample preparation (e.g., 10 mg/mL). Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography for absolute configuration confirmation .

Q. How can computational modeling predict the compound’s pharmacokinetic properties, such as metabolic stability?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s lipophilicity (logP ≈ 1.5) and metabolic pathways. The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, as shown in MD simulations of enzyme-substrate interactions. Compare with in vitro microsomal assays for validation .

Q. What strategies mitigate racemization during synthesis of enantiopure this compound?

  • Methodological Answer : Use low-temperature reactions (-20°C) and non-polar solvents (hexane/ethyl acetate) to minimize thermal racemization. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (lipase-catalyzed transesterification) achieve enantiomeric excess (ee) >98%. Monitor ee via chiral HPLC with UV/ECD detection .

Key Research Gaps

  • Stereospecific Bioactivity : Limited data exist on how enantiomers interact with biological targets (e.g., enzymes or receptors). Comparative studies using SPR (Surface Plasmon Resonance) or cryo-EM are needed.
  • Green Synthesis : Current methods rely on stoichiometric acids; catalytic asymmetric synthesis (e.g., organocatalysis) remains unexplored.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.